molecular formula C6H9NO3 B083140 2-Methoxyethyl cyanoacetate CAS No. 10258-54-5

2-Methoxyethyl cyanoacetate

Cat. No.: B083140
CAS No.: 10258-54-5
M. Wt: 143.14 g/mol
InChI Key: SGLKIEOMYXTGBH-UHFFFAOYSA-N
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Description

2-Methoxyethyl cyanoacetate, also known as acetic acid, cyano-, 2-methoxyethyl ester, is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a colorless liquid that is used in various chemical synthesis processes due to its reactive ester and nitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of cyanoacetic acid and 2-methoxyethanol into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Condensation Reactions: These reactions often require heating and the presence of a catalyst such as a Lewis acid.

Major Products Formed:

Scientific Research Applications

2-Methoxyethyl cyanoacetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-methoxyethyl cyanoacetate primarily involves its reactive ester and nitrile groups. These functional groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The ester group can be hydrolyzed to release cyanoacetic acid, which can then participate in further reactions. The nitrile group can be reduced or condensed with other reagents to form a wide range of products .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyethyl cyanoacetate is unique due to the presence of the 2-methoxyethyl group, which imparts different physical and chemical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other cyanoacetates may not be as effective .

Properties

IUPAC Name

2-methoxyethyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-9-4-5-10-6(8)2-3-7/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKIEOMYXTGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038831
Record name 2-Methoxyethyl cyanoacetate
Source EPA DSSTox
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Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid, 2-cyano-, 2-methoxyethyl ester
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CAS No.

10258-54-5
Record name Acetic acid, 2-cyano-, 2-methoxyethyl ester
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Record name 2-Methoxyethyl cyanoacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-cyano-, 2-methoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxyethyl cyanoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl cyanoacetate
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Record name 2-METHOXYETHYL CYANOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-methoxyethyl cyanoacetate in the synthesis of novel polymers?

A1: this compound serves as a crucial reagent in the synthesis of various trisubstituted ethylenes. These ethylenes are then used as monomers in copolymerization reactions with styrene, leading to the formation of novel copolymers [, , , , , , , , , ].

Q2: What is the reaction mechanism employed in these syntheses?

A2: The synthesis of the trisubstituted ethylenes utilizes the Knoevenagel condensation reaction. This reaction involves the condensation of this compound with various ring-substituted benzaldehydes in the presence of piperidine as a catalyst [, , , , , , , , , ].

Q3: How are the synthesized trisubstituted ethylenes characterized?

A3: The synthesized ethylenes are characterized using various spectroscopic techniques, including: * CHN elemental analysis: This method determines the percentage of carbon, hydrogen, and nitrogen in the compound, confirming its elemental composition [, , , , , , , , , ].* Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule by analyzing the characteristic vibrations of their bonds [, , , , , , , , , ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are employed to determine the structure and purity of the synthesized compounds by analyzing the magnetic properties of hydrogen and carbon nuclei, respectively [, , , , , , , , , ].

Q4: How is the copolymerization of styrene with the synthesized ethylenes achieved?

A4: The copolymerization of styrene with the synthesized trisubstituted ethylenes is carried out in solution using a radical initiator, specifically azobisisobutyronitrile (ABCN), at a temperature of 70°C [, , , , , , , , , ].

Q5: How is the composition of the resulting styrene copolymers determined?

A5: The composition of the styrene copolymers is determined through nitrogen analysis. Since the nitrogen content originates solely from the incorporated trisubstituted ethylene monomer, it serves as a direct indicator of the copolymer composition [, , , , , , , , , ].

Q6: What is the significance of varying the substituents on the benzaldehydes used in the synthesis?

A6: The research explores the impact of different substituents on the benzaldehyde ring on the properties of the resulting copolymers. By introducing various alkyl, alkoxy, halogen, phenoxy, and other functional groups, the researchers aim to understand the structure-property relationship and tailor the copolymer characteristics for specific applications [, , , , , , , , , ].

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